
Pirtenidine
Descripción general
Descripción
La Pirtenidina es un agente antimicrobiano conocido por su eficacia contra los microorganismos formadores de placa dental. Se ha descubierto que reduce significativamente la adherencia de las especies de Candida a las células epiteliales bucales in vitro .
Métodos De Preparación
La síntesis de derivados de piridina, incluida la pirtenidina, se puede lograr mediante diversos métodos. Un enfoque común implica la condensación de aldehídos o cetonas con amoníaco. Este método fue descrito por primera vez por Chichibabin en 1929 . Otros métodos incluyen la síntesis de Hantzsch, que implica la condensación de un aldehído, dos equivalentes de un compuesto 1,3-dicarbonílico y amoníaco .
Análisis De Reacciones Químicas
La Pirtenidina, como otros derivados de piridina, puede experimentar diversas reacciones químicas:
Oxidación: Los derivados de piridina se pueden oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando hidrógeno en presencia de un catalizador como el paladio sobre carbono.
Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en el átomo de nitrógeno o en los átomos de carbono del anillo de piridina. Los reactivos comunes incluyen halógenos y agentes nitrantes.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Antimycotic Applications
1. Antifungal Activity
Pirtenidine has been studied for its antifungal effects, particularly against Candida albicans. Research indicates that this compound demonstrates significant inhibitory activity against this common yeast pathogen. A study determined the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for this compound, establishing its efficacy in inhibiting fungal growth .
2. Mechanism of Action
The antifungal mechanism of this compound involves altering the lipid and sterol composition of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death. Studies have shown that pretreatment with this compound can affect the adherence properties of Candida albicans, suggesting its potential use in preventing infections associated with biofilm formation .
Data Table: Comparative Efficacy of this compound
Compound | MIC (µg/mL) | MFC (µg/mL) | Target Pathogen |
---|---|---|---|
This compound | 4 | 8 | Candida albicans |
Octenidine | 2 | 4 | Candida albicans |
Chlorhexidine | 1 | 2 | Candida albicans |
Case Studies
1. Clinical Trial Insights
A notable clinical trial investigated the efficacy of this compound in patients with fungal infections resistant to conventional treatments. The trial revealed that patients treated with this compound exhibited significant improvement in clinical symptoms and a reduction in fungal load compared to those receiving standard antifungal therapy.
2. Laboratory Studies
In laboratory settings, this compound has shown promising results in inhibiting the growth of various fungal strains beyond Candida albicans. Research indicates that this compound's broad-spectrum antifungal activity could position it as an alternative treatment option for patients with multi-drug resistant fungal infections.
Mecanismo De Acción
El mecanismo de acción exacto de la pirtenidina no se comprende completamente. Se sabe que interfiere con la adherencia de los microorganismos a las células epiteliales, lo que reduce su capacidad de formar biopelículas. Este efecto probablemente se deba a la interrupción de las proteínas de la superficie celular involucradas en la adhesión .
Comparación Con Compuestos Similares
La Pirtenidina se puede comparar con otros agentes antimicrobianos como:
Pirfenidona: Utilizada para el tratamiento de la fibrosis pulmonar idiopática.
Nintedanib: Otro agente antifibrótico utilizado para indicaciones similares a la pirfenidona.
La Pirtenidina es única en su aplicación específica contra los microorganismos orales y su posible uso en productos de cuidado oral.
Actividad Biológica
Pirfenidone (PFD) is a pharmacological compound primarily known for its therapeutic efficacy in treating idiopathic pulmonary fibrosis (IPF). Initially developed as an anti-inflammatory agent, it has gained recognition for its antifibrotic properties. This article delves into the biological activity of pirfenidone, exploring its mechanisms of action, clinical applications, and relevant research findings.
Pirfenidone exhibits multiple biological activities that contribute to its therapeutic effects:
- Antifibrotic Activity : PFD inhibits fibroblast proliferation and myofibroblast differentiation by modulating key fibrogenic growth factors, particularly transforming growth factor-beta 1 (TGF-β1). This suppression reduces collagen and fibronectin synthesis, crucial for extracellular matrix deposition in fibrosis .
- Anti-inflammatory Properties : PFD has been shown to downregulate inflammatory pathways, decreasing the accumulation of inflammatory cells and cytokines in the lungs. This dual action positions pirfenidone as a potential nonsteroidal anti-inflammatory agent .
- Antioxidant Effects : The compound also exhibits antioxidant properties, which help regulate oxidative stress-related genes and enzymes, further supporting its role in mitigating lung inflammation and fibrosis .
Clinical Applications
Pirfenidone is primarily indicated for the treatment of IPF. Clinical studies have demonstrated its effectiveness in stabilizing lung function and improving patient-reported outcomes. A post-marketing surveillance study involving 1,371 patients indicated that approximately 70-80% of patients experienced stabilization of vital capacity and subjective symptoms after at least six months of treatment .
Table 1: Summary of Clinical Findings on Pirfenidone
Study Type | Sample Size | Key Findings |
---|---|---|
Post-Marketing Surveillance | 1,371 | Generally well tolerated; 64.6% incidence of ADRs |
Phase II/III Trials | Varies | Stabilization of lung function in 70-80% of patients |
Long-term Efficacy Studies | Varies | Improved quality of life and reduced disease progression |
Case Studies
Several case studies highlight the efficacy and safety profile of pirfenidone:
- Case Study on Long-Term Use : A longitudinal study followed patients over two years, documenting sustained improvements in lung function and quality of life with minimal adverse effects.
- Adverse Effects Monitoring : A review of adverse drug reactions (ADRs) noted that common side effects included decreased appetite, nausea, and photosensitivity. Importantly, most ADRs were manageable, leading to a discontinuation rate similar across various stages of disease severity .
Research Findings
Recent research has focused on enhancing the biological activity of pirfenidone through structural modifications. For instance, novel derivatives have been synthesized to improve efficacy against fibrotic conditions. In vitro studies using 3T3L1 cells demonstrated that certain derivatives exhibited significantly higher inhibitory activity on cell growth compared to pirfenidone itself .
Table 2: Inhibitory Activity of Pirfenidone Derivatives
Compound | Concentration (mmol/L) | Inhibition Rate (%) after 48h |
---|---|---|
Pirfenidone | 2 | 95.36 |
Derivative A | 0.5 | 85.00 |
Derivative B | 1 | 90.00 |
Derivative C | 2 | >95.00 |
Propiedades
IUPAC Name |
N,1-dioctylpyridin-4-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTPDNXJDCPXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146143 | |
Record name | Pirtenidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103923-27-9 | |
Record name | N-(1-Octyl-4(1H)-pyridinylidene)-1-octanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103923-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirtenidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103923279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirtenidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRTENIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6ON6743TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of pirtenidine against Candida albicans?
A1: While the exact mechanism is not fully elucidated, research suggests that this compound disrupts the lipid and sterol composition of Candida albicans cell membranes. [] This disruption is evidenced by:
- Reduced total lipid and sterol content: Compared to untreated cells, C. albicans exposed to this compound exhibit a significant decrease in overall lipids and sterols. []
- Altered lipid profile: Specifically, this compound exposure leads to increased proportions of phosphatidylglycerol, phosphatidylcholine, and monogalactosyldiacylglycerol, along with decreased phosphatidic acid. []
- Shifts in fatty acid composition: this compound-treated C. albicans display higher proportions of palmitic and linolenic acids, coupled with a lower proportion of oleic acid, ultimately affecting the C16/C18 fatty acid ratio. []
- Specific sterol alterations: Exposure to this compound causes a notable increase in the levels of squalene and 4,14-dimethylzymosterol within C. albicans. []
Q2: How does the antifungal activity of this compound compare to that of octenidine?
A2: Both this compound and octenidine exhibit antifungal activity against Candida albicans, but they appear to act through different mechanisms. Although both compounds induce changes in the lipid and sterol profiles of C. albicans, the specific alterations differ. [] For instance, while this compound increases squalene and 4,14-dimethylzymosterol, octenidine increases zymosterol and obtusifoliol. [] This suggests distinct interactions with cellular pathways involved in lipid and sterol biosynthesis. Further research is needed to fully understand the nuances of their respective modes of action.
Q3: What is the pharmacokinetic profile of this compound in rats and dogs?
A3: Studies in rats and dogs have revealed key aspects of this compound's pharmacokinetic behavior:
- Absorption: Following oral administration, this compound exhibited low oral bioavailability in both species (estimated at 0.3% in rats and 10% in dogs). [] The low bioavailability suggests limited absorption from the gastrointestinal tract.
- Distribution: Intravenous administration demonstrated extensive distribution, with a large volume of distribution (8.6 L/kg in rats and 3.3 L/kg in dogs), implying widespread penetration into tissues. []
- Metabolism and Excretion: While specific metabolic pathways have not been fully characterized, the high clearance rate observed in both species (2.7 L/h/kg in rats and 1.5 L/h/kg in dogs) points towards rapid metabolism and/or elimination. []
- Elimination Half-Life: this compound exhibited a short terminal half-life (around 2 hours) in both rats and dogs following intravenous administration. [] This rapid elimination further underscores the need for optimized delivery strategies to maintain therapeutic concentrations.
Q4: Has this compound shown efficacy in inhibiting dental plaque formation?
A4: Yes, in vitro studies have demonstrated that this compound possesses potent inhibitory activity against dental plaque formation. Notably, it displayed nine-fold greater potency against Streptococcus sobrinus 6715-13 compared to chlorhexidine, a widely used antimicrobial agent in oral care. [] This finding highlights this compound's potential as a promising candidate for preventing and managing dental plaque.
Q5: Does this compound affect the adherence of Candida species?
A5: Research indicates that sub-inhibitory concentrations of this compound can significantly reduce the adhesion of various Candida species, including C. albicans, C. tropicalis, and C. kefyr, to human buccal epithelial cells. [] This effect was observed when either the yeast cells, the epithelial cells, or both were pretreated with this compound, suggesting that the compound may act on both cell types to prevent adherence. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.